3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid is a complex organic compound that features a boron atom bonded to two 3-chloro-4-methylphenyl groups and an oxygen atom, which is further connected to a pyridine-2-carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Boron Complex: The initial step involves the reaction of 3-chloro-4-methylphenylboronic acid with a suitable base, such as sodium hydroxide, to form the boron complex.
Coupling Reaction: The boron complex is then reacted with 2-chloropyridine-3-carboxylic acid in the presence of a palladium catalyst under an inert atmosphere. This step requires precise control of temperature and pressure to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[Bis(3-chlorophenyl)boranyl]oxy}pyridine-2-carboxylic acid
- 3-{[Bis(4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid
- 3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}benzoic acid
Uniqueness
3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid is unique due to the presence of both 3-chloro and 4-methyl substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups allows for distinct interactions with molecular targets, setting it apart from similar compounds.
Properties
CAS No. |
873102-03-5 |
---|---|
Molecular Formula |
C20H16BCl2NO3 |
Molecular Weight |
400.1 g/mol |
IUPAC Name |
3-bis(3-chloro-4-methylphenyl)boranyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-18-4-3-9-24-19(18)20(25)26/h3-11H,1-2H3,(H,25,26) |
InChI Key |
CXHNJBBVQWKXRD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC3=C(N=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.